molecular formula C7H8BF2NO2 B13582946 [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid

[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid

Katalognummer: B13582946
Molekulargewicht: 186.95 g/mol
InChI-Schlüssel: XQGJDPRZDFMFFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a pyridine ring substituted with a difluoromethyl group and a boronic acid moiety, making it a valuable building block in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, piperidine derivatives, and various functionalized pyridine compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is used as a building block for the synthesis of complex organic molecules.

Biology

In biological research, this compound is used to study the effects of difluoromethyl and boronic acid groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets and pathways .

Medicine

In medicinal chemistry, [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is explored for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety can interact with biological targets such as enzymes and receptors .

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer synthesis, catalysis, and material science .

Wirkmechanismus

The mechanism of action of [6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The difluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [6-(Trifluoromethyl)-5-methylpyridin-3-yl]boronic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [6-(Chloromethyl)-5-methylpyridin-3-yl]boronic acid: Contains a chloromethyl group instead of a difluoromethyl group.

    [6-(Methyl)-5-methylpyridin-3-yl]boronic acid: Lacks the difluoromethyl group, having only a methyl group.

Uniqueness

[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronic acid is unique due to the presence of both difluoromethyl and boronic acid functionalities. The difluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the boronic acid moiety provides versatile reactivity and binding capabilities. This combination makes it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C7H8BF2NO2

Molekulargewicht

186.95 g/mol

IUPAC-Name

[6-(difluoromethyl)-5-methylpyridin-3-yl]boronic acid

InChI

InChI=1S/C7H8BF2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7,12-13H,1H3

InChI-Schlüssel

XQGJDPRZDFMFFD-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(N=C1)C(F)F)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.